4-ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
4-Ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline moiety, a sulfonamide group, and fluorine and ethoxy substituents on the benzene ring.
Preparation Methods
The synthesis of 4-ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base.
Fluorination and ethoxylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-Ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the quinoline moiety can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and sulfonamides, such as:
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in their substituents and functional groups.
Sulfonamide drugs: Commonly used in medicine, these compounds have a sulfonamide group but different aromatic or heterocyclic moieties.
The uniqueness of 4-ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-Ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18FN3O3S. The structure features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Structural Characteristics
Property | Value |
---|---|
Molecular Weight | 351.39 g/mol |
Melting Point | Not determined |
Solubility | Soluble in DMSO and ethanol |
Functional Groups | Ethoxy, Fluoro, Sulfonamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and possess antimicrobial properties.
Key Mechanisms:
- Enzyme Inhibition: The sulfonamide moiety may inhibit carbonic anhydrase or similar enzymes.
- Cell Cycle Arrest: It has been shown to induce cell cycle arrest in various cancer cell lines.
- Apoptosis Induction: The compound can trigger programmed cell death through mitochondrial pathways.
Antimicrobial Activity
Research indicates that derivatives of compounds containing sulfonamide groups exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific organism.
Case Studies and Research Findings
-
Anticancer Activity:
- A study conducted on pancreatic cancer cells (MIA PaCa-2) demonstrated that related sulfonamide compounds significantly inhibited cell growth with IC50 values as low as 0.58 µM when tested under glucose-deprived conditions .
- Another investigation into the structure-activity relationship (SAR) revealed that modifications on the sulfonamide group could enhance potency against specific cancer types .
- Antimicrobial Studies:
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated; however, preliminary data suggest favorable absorption characteristics when administered orally. The presence of the ethoxy group may enhance lipophilicity, potentially improving bioavailability.
Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Bioavailability | Estimated around 15% |
Half-life | Not determined |
Metabolism | Hepatic metabolism expected |
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-2-24-16-7-5-13(10-14(16)18)25(22,23)20-12-4-6-15-11(9-12)3-8-17(21)19-15/h4-7,9-10,20H,2-3,8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAORMBDLXQQQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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